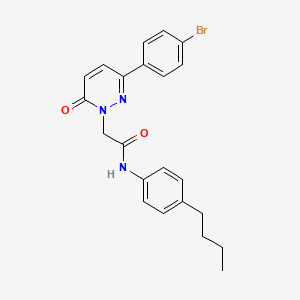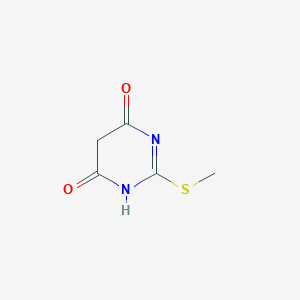![molecular formula C26H26N2O2 B2473621 2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108389-34-8](/img/structure/B2473621.png)
2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including two phenyl groups, a ketone group, a pyridinyl group, and an azabicyclo[3.2.1]octane group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the ketone group, which is electrophilic and could undergo reactions with nucleophiles. The phenyl and pyridinyl groups could also participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Stereoselective Synthesis
- The compound is used in the stereoselective synthesis of active metabolites, specifically in the context of PI3 kinase inhibitors. This process involves stereospecific hydroboration and oxidation-reduction sequences to achieve the desired stereochemistry, as demonstrated in the synthesis of the potent PI3 kinase inhibitor PKI-179 (Chen et al., 2010).
Synthesis of Derivatives
- This compound is integral in synthesizing various derivatives, including 6-oxabicyclo[3.2.1]octane derivatives from deoxyinososes, showcasing its flexibility in creating diverse molecular structures (Blattner & Ferrier, 1986).
Mass Spectral Fragmentation Studies
- The compound has been studied for its mass spectral behavior, particularly in understanding the fragmentation of certain substituted derivatives under different ionization conditions. This is crucial for identifying and characterizing similar compounds in mass spectrometry (Xu & Zuo, 2003).
Precursors in Synthesis
- It serves as a precursor in the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which are valuable in creating natural and non-natural tropane alkaloids (Rumbo et al., 1996).
Novel Compound Synthesis
- The compound is used in synthesizing novel compounds with potential medical applications, such as cholagogic or antitumor activity. This involves condensation with various aldehydes and further pharmacological evaluation (Gutkowska et al., 1989).
Structural Analysis
- It has been used in studies focusing on crystal structure analysis and molecular configuration, which is fundamental in understanding the physical and chemical properties of these compounds (Yang et al., 2008).
Future Directions
properties
IUPAC Name |
2,2-diphenyl-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-26(25(19-7-3-1-4-8-19)20-9-5-2-6-10-20)28-21-11-12-22(28)18-24(17-21)30-23-13-15-27-16-14-23/h1-10,13-16,21-22,24-25H,11-12,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXNKYSHOTYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)
![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)

![Imidazo[1,2-B]pyridazin-8-amine](/img/structure/B2473545.png)



![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2473552.png)



![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)
![2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473560.png)